molecular formula C17H17F3N4O2 B2994151 N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1796992-91-0

N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2994151
CAS No.: 1796992-91-0
M. Wt: 366.344
InChI Key: WDLZABHUNCHXAO-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholinopyrimidine moiety linked to a trifluoromethyl-substituted benzamide, which imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Morpholinopyrimidine Core: This step involves the reaction of morpholine with a suitable pyrimidine precursor under controlled conditions.

    Attachment of the Benzamide Group: The trifluoromethyl-substituted benzamide is then introduced through a coupling reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Assembly: The final step involves the linkage of the morpholinopyrimidine core to the benzamide group, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-morpholinopyrimidin-2-yl)methyl)-3-(fluoromethyl)benzamide
  • N-((4-morpholinopyrimidin-2-yl)methyl)-3-(chloromethyl)benzamide
  • N-((4-morpholinopyrimidin-2-yl)methyl)-3-(bromomethyl)benzamide

Uniqueness

N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)13-3-1-2-12(10-13)16(25)22-11-14-21-5-4-15(23-14)24-6-8-26-9-7-24/h1-5,10H,6-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLZABHUNCHXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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